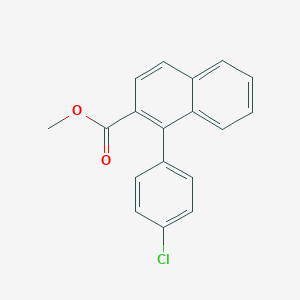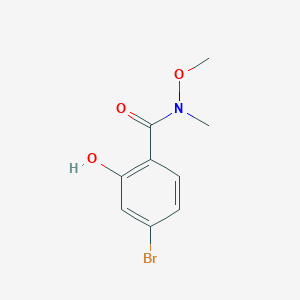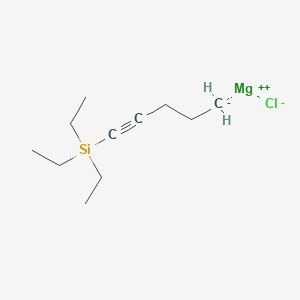
5-(Triethylsilyl)pent-4-ynylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Triethylsilyl)pent-4-ynylmagnesium chloride, 0.50 M in tetrahydrofuran (THF), is a specialized organometallic reagent used in organic synthesis. This compound is a Grignard reagent, which means it contains a carbon-magnesium bond, making it highly reactive and useful for forming carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride typically involves the reaction of 5-(Triethylsilyl)pent-4-ynyl chloride with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is usually stirred continuously to ensure complete reaction of the starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(Triethylsilyl)pent-4-ynylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It participates in coupling reactions such as Negishi and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a nickel or palladium catalyst to couple the Grignard reagent with an organic halide.
Sonogashira Coupling: This reaction uses a palladium catalyst and a copper co-catalyst to couple the Grignard reagent with a terminal alkyne.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Disubstituted Alkynes: Formed from Sonogashira coupling reactions.
Scientific Research Applications
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: It is used to form complex organic molecules by creating new carbon-carbon bonds.
Catalysis: It serves as a reagent in catalytic processes to synthesize various organic compounds.
Functionalization of Organic Molecules: It is used to introduce specific functional groups into organic molecules.
Mechanism of Action
The mechanism of action of 5-(Triethylsilyl)pent-4-ynylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the Grignard reagent is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom highly nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones.
Comparison with Similar Compounds
Similar Compounds
5-(Trimethylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
5-(Triisopropylsilyl)pent-4-ynylmagnesium chloride: Similar in structure but with a triisopropylsilyl group instead of a triethylsilyl group.
Uniqueness
5-(Triethylsilyl)pent-4-ynylmagnesium chloride is unique due to its specific reactivity and the stability imparted by the triethylsilyl group. This makes it particularly useful in reactions where steric hindrance and stability are crucial factors.
Properties
Molecular Formula |
C11H21ClMgSi |
|---|---|
Molecular Weight |
241.13 g/mol |
IUPAC Name |
magnesium;triethyl(pent-1-ynyl)silane;chloride |
InChI |
InChI=1S/C11H21Si.ClH.Mg/c1-5-9-10-11-12(6-2,7-3)8-4;;/h1,5-9H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
NVVFHSDSJLFSRQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)C#CCC[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901962.png)
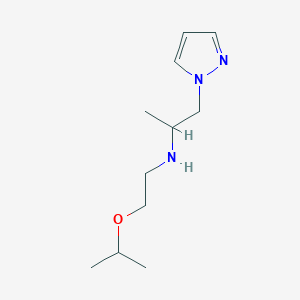
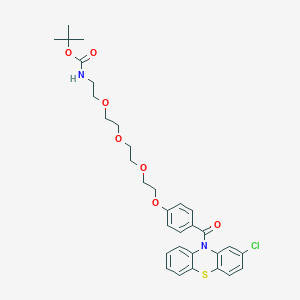
![2-methyl-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B14901981.png)
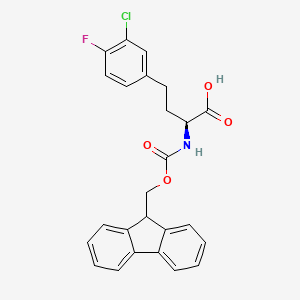
![n-(2-Methoxyethyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14901986.png)

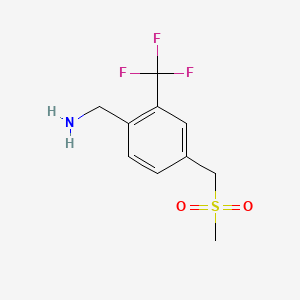
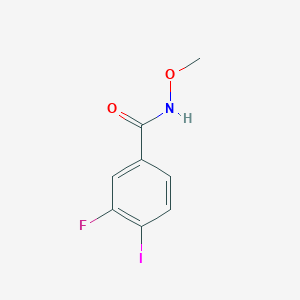
![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
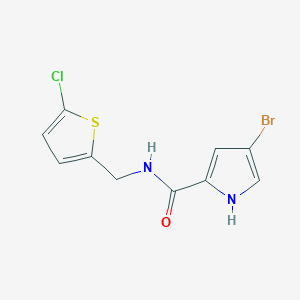
![2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14902032.png)
